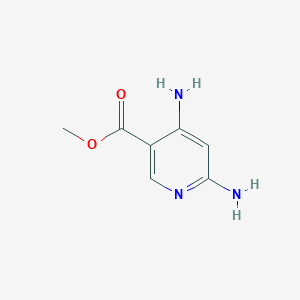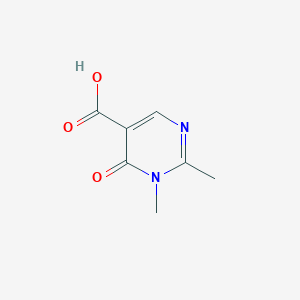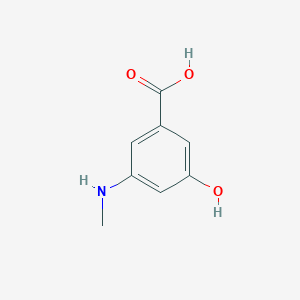![molecular formula C9H12N4 B11915705 3H-Imidazo[4,5-C]pyridine-2-propanamine CAS No. 933725-29-2](/img/structure/B11915705.png)
3H-Imidazo[4,5-C]pyridine-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine is a heterocyclic compound that features both imidazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[4,5-c]pyridine core . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-c]pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated imidazo[4,5-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring containing one nitrogen atom.
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features.
Uniqueness
3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine is unique due to its specific fusion of imidazole and pyridine rings, which imparts distinct chemical and biological properties. This fusion allows for a broader range of chemical reactivity and potential biological activity compared to its simpler counterparts.
Propiedades
Número CAS |
933725-29-2 |
|---|---|
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
3-(3H-imidazo[4,5-c]pyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H12N4/c10-4-1-2-9-12-7-3-5-11-6-8(7)13-9/h3,5-6H,1-2,4,10H2,(H,12,13) |
Clave InChI |
PVOYCACUEMACAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1N=C(N2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)





![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)


